4-(5-Chloro-2-methylphenyl)piperazin-1-amine
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(5-Chloro-2-methylphenyl)piperazin-1-amine”, has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the aza-Michael addition between diamine and an in situ generated sulfonium salt .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H16ClN3. It has a molecular weight of 225.72 g/mol.
Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C11H16ClN3, and it has a molecular weight of 225.72 g/mol.
Scientific Research Applications
Therapeutic Potential in Neuropsychiatric Disorders
Recent advances highlight the significance of dopamine D2 receptor (D2R) ligands, including compounds similar to 4-(5-Chloro-2-methylphenyl)piperazin-1-amine, in treating various neuropsychiatric conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The therapeutic efficacy of D2R modulators is attributed to their structural components, which typically include an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, demonstrating their critical role in high D2R affinity and therapeutic applications (Jůza et al., 2022).
Versatility in Drug Design
Piperazine derivatives, such as this compound, play a pivotal role in drug discovery due to their therapeutic versatility across various medical fields including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory applications. Their structural modification offers a significant impact on pharmacokinetic and pharmacodynamics factors, emphasizing their potential in the rational design of drugs (Rathi et al., 2016).
Anti-mycobacterial Properties
The structural framework of piperazine compounds, including those related to this compound, has shown considerable potential in anti-mycobacterial applications. They have demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, underscoring their importance in developing new anti-TB molecules (Girase et al., 2020).
DNA Interaction Studies
Compounds with structures akin to this compound, such as Hoechst 33258 and its analogues, have been extensively studied for their ability to bind to the minor groove of double-stranded DNA. These studies not only provide insights into the molecular basis for DNA sequence recognition but also open avenues for the development of novel therapeutic agents, radioprotectors, and topoisomerase inhibitors (Issar & Kakkar, 2013).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of arylpiperazine derivatives, similar to this compound, is crucial for their clinical application. These studies have elucidated the processes of N-dealkylation and subsequent transformations, providing valuable information for the design of compounds with optimized therapeutic profiles (Caccia, 2007).
Future Directions
Properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)piperazin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-9-2-3-10(12)8-11(9)14-4-6-15(13)7-5-14/h2-3,8H,4-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMXJNMCMYLBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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